Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
Description
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a methanone derivative featuring a cyclohexenyl group linked to a bipiperidinyl scaffold substituted with a 2-fluorophenoxy moiety. However, explicit pharmacological data are unavailable in the provided evidence, necessitating inferences from structural analogs.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-21-8-4-5-9-22(21)28-20-12-16-25(17-13-20)19-10-14-26(15-11-19)23(27)18-6-2-1-3-7-18/h1-2,4-5,8-9,18-20H,3,6-7,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKACDPPLPGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohex-3-en-1-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C18H22FNO2. It has a molecular weight of approximately 303.37 g/mol. The compound features a cyclohexenyl group and a bipiperidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO2 |
| Molecular Weight | 303.37 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity
This compound has been investigated for various biological activities, including its effects on neurotransmitter systems and potential therapeutic applications.
Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant-like effects. A study demonstrated that derivatives with bipiperidine structures showed significant activity in animal models of depression, suggesting that this compound could have similar effects.
Antimicrobial Activity
Preliminary studies have suggested that compounds with fluorophenoxy groups possess antimicrobial properties. Testing against various bacterial strains revealed that certain derivatives exhibited inhibitory effects, indicating potential use as antimicrobial agents.
Neuropharmacological Effects
The bipiperidine moiety is known to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential implications for treating neurological disorders.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidepressant Effects : In a study involving bipiperidine derivatives, compounds were administered to mice subjected to stress tests. Results indicated a significant reduction in depressive-like behaviors compared to control groups.
- Antimicrobial Testing : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Neuropharmacological Screening : Compounds were evaluated for their binding affinity to serotonin receptors, revealing promising results that warrant further investigation into their therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule but differ in substituents and functional groups, leading to divergent properties:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 2-fluorophenoxy group in the target compound enhances lipophilicity compared to the hydroxyethyl group in the analog from , which increases hydrophilicity but reduces membrane permeability.
Fluorine Positioning: Fluorine in the 2-fluorophenoxy group may confer metabolic stability, whereas 3,3-difluoropiperidine () could alter electronic properties, affecting intermolecular interactions in biological systems .
Comparison with Methanone-Based TADF Emitters
- Electronic Properties: TADF emitters utilize aromatic ketones (e.g., phenoxazine) for narrow HOMO-LUMO gaps, enabling light emission. The target compound lacks extended conjugation, making it unsuitable for optoelectronics but relevant for bioactivity .
- Functional Groups: The absence of electron-deficient acceptors (e.g., benzophenone) in the target compound limits its utility in OLEDs but aligns with biological targeting via hydrogen bonding or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
